Although the synthesis of the specific compound is not mentioned in the provided papers, a similar compound, 5-[(2E)-3-(2-furyl)prop-2-enylidene]-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one (CU-3), was synthesized and its structure confirmed. Based on the synthetic routes described in the papers for similar compounds, the following multi-step synthesis can be proposed:
Antibacterial activity: Several studies have reported the antibacterial activity of 1,3-thiazolidin-4-one derivatives. , , This activity is often attributed to their ability to inhibit bacterial enzymes or disrupt bacterial cell wall synthesis.
Antifungal activity:
Several 1,3-thiazolidin-4-one derivatives have been identified as potential antifungal agents. , They may exert their antifungal activity by interfering with fungal cell wall synthesis or inhibiting vital fungal enzymes.
Anticancer activity:Studies have also explored the anticancer potential of 1,3-thiazolidin-4-one derivatives. , , , These compounds may act through various mechanisms, including inducing apoptosis (programmed cell death) or inhibiting the growth and proliferation of cancer cells.
Anti-inflammatory activity: Some 1,3-thiazolidin-4-one derivatives are known to possess anti-inflammatory properties. They may exert their effects by modulating the production of inflammatory mediators.
Diacylglycerol kinase α (DGKα) inhibition:A specific derivative, CU-3, exhibited selective and potent inhibition of DGKα. DGKα is involved in various cellular processes, including cell proliferation and immune response.
Anticonvulsant activity:Certain thiazolidin-4-ones displayed potent anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) test, which is used to assess seizure susceptibility.
Antimicrobial Agent Development: Given the reported antibacterial and antifungal activities of similar compounds, this compound could be investigated for its potential as a novel antimicrobial agent. Studies can focus on determining its minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacterial and fungal strains. ,
Anticancer Drug Discovery: Considering the anticancer potential of some 1,3-thiazolidin-4-one derivatives, this compound could be explored for its in vitro and in vivo anticancer activities against various cancer cell lines. Research could focus on understanding its mechanism of action, such as whether it induces apoptosis, inhibits cell cycle progression, or affects specific signaling pathways involved in cancer development and progression.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: